molecular formula C9H7N3O2S B13430189 Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B13430189
M. Wt: 221.24 g/mol
InChI Key: CRIULTKMWWNORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid with thiosemicarbazide, followed by cyclization with methyl chloroformate under basic conditions . The reaction conditions often require a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylate
  • Methyl 4-(pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylate
  • Ethyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate

Uniqueness

Methyl 4-(pyridin-2-yl)-1,2,3-thiadiazole-5-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. The presence of the methyl ester group also enhances its solubility and potential for further chemical modifications .

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

methyl 4-pyridin-2-ylthiadiazole-5-carboxylate

InChI

InChI=1S/C9H7N3O2S/c1-14-9(13)8-7(11-12-15-8)6-4-2-3-5-10-6/h2-5H,1H3

InChI Key

CRIULTKMWWNORT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NS1)C2=CC=CC=N2

Origin of Product

United States

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